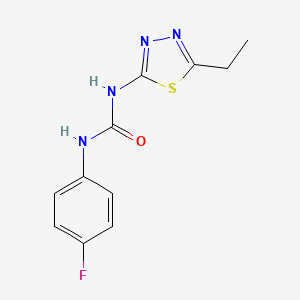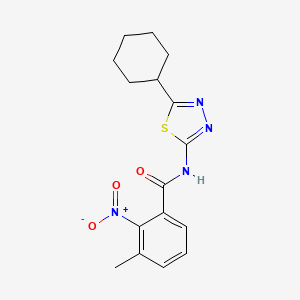
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CITAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, several studies have suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exerts its pharmacological effects by modulating various signaling pathways. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit several biochemical and physiological effects. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins, which are known to play a critical role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potent pharmacological effects. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer effects, which makes it a promising candidate for the development of new therapeutics. However, one of the main limitations of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potential toxicity. Several studies have reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be toxic to certain cell types, which could limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of research is to further elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Moreover, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide for the treatment of various diseases. Finally, there is a need to develop more potent and selective analogs of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. However, further studies are needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide and to evaluate its safety and efficacy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 5-isobutyl-1,3,4-thiadiazol-2-amine to form the corresponding Schiff base. This intermediate is then reacted with acryloyl chloride to yield 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. The overall synthesis method is depicted in the following reaction scheme:
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For instance, a study conducted by Liu et al. (2017) demonstrated that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exhibited potent anti-inflammatory and analgesic effects in a rat model of rheumatoid arthritis. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory and analgesic effects, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has also been found to possess anti-cancer properties. A study conducted by Li et al. (2018) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a potential anti-cancer agent.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10(2)9-14-18-19-15(21-14)17-13(20)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBZSKRNYRSB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)



![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)